molecular formula C5H2ClFN2O2 B1589999 5-Chloro-2-fluoro-3-nitropyridine CAS No. 60186-16-5

5-Chloro-2-fluoro-3-nitropyridine

Cat. No. B1589999
Key on ui cas rn: 60186-16-5
M. Wt: 176.53 g/mol
InChI Key: QYRFYYRMUFOIKW-UHFFFAOYSA-N
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Patent
US04831148

Procedure details

7.5 g (0.042 mol) of 5-chloro-2-fluoro-3-nitropyridine are dissolved in 80 ml of ethanol. This solution is hydrogenated with hydrogen, in the presence of 1 g of Raney nickel catalyst, under normal pressure and at a temperature in the range from 20° to 25° C. After a hydrogenation period of 20 hours, the catalyst is removed and the solvent is evaporated off. The residue is taken up in ethyl acetate and the resultant solution is filtered through a layer of silica gel. The solvent is evaporated off and the residue is triturated in hexane. The precipitate is subsequently filtered and dried, affording 4.7 g (76%) of 3-amino-5-chloro-2-fluoropyridine, m.p. 74° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([F:8])=[N:6][CH:7]=1.[H][H]>C(O)C.[Ni]>[NH2:9][C:4]1[C:5]([F:8])=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a hydrogenation period of 20 hours, the catalyst is removed
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
FILTRATION
Type
FILTRATION
Details
the resultant solution is filtered through a layer of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the residue is triturated in hexane
FILTRATION
Type
FILTRATION
Details
The precipitate is subsequently filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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